4-Benzofurazanamine, N,N-dimethyl-7-nitro-

Vue d'ensemble

Description

4-Benzofurazanamine, N,N-dimethyl-7-nitro-, is a chemical compound of interest in various fields of chemistry due to its unique structure and potential for various applications. Its study encompasses synthesis methods, molecular structure, chemical reactions, and a comprehensive analysis of its physical and chemical properties.

Synthesis Analysis

The synthesis of benzofurazan derivatives often involves modified Hantzsch reactions. For example, racemic mixtures of methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-(benzofurazanyl)pyridine-3-carboxylates and their benzofuroxanyl analogues were prepared using nitroacetone, methyl 3-aminocrotonate, and appropriate aldehydes, highlighting a method for producing these compounds with potential biological activities (Visentin et al., 1999).

Molecular Structure Analysis

The molecular structure and properties of benzofurazan derivatives have been explored through various analytical techniques. For instance, a study on N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine elucidated its geometrical structures, vibrational frequencies, and molecular electrostatic potential using DFT/B3LYP methods, offering insights into its molecular characteristics (Vessally et al., 2013).

Chemical Reactions and Properties

Benzofurazan N-oxides, known for their reactivity, serve as mild reagents for generating α-imino gold carbenes, leading to the synthesis of functionalized 7-nitroindoles. This highlights their utility in constructing complex molecular architectures through gold-catalyzed annulations (Xu et al., 2019).

Physical Properties Analysis

The study of physical properties, including thermal and optical characteristics, is crucial for understanding the practical applications of benzofurazan derivatives. For example, an investigation into the biological properties of synthetic 4-nitrophenyl functionalized benzofuran derivatives provided valuable data on their structural, thermal, and optical properties, aiding in the evaluation of their therapeutic potential (Carella et al., 2019).

Chemical Properties Analysis

The reactivity pattern of nitro-benzofuroxans and -benzofurazans reveals their heterodienic behavior, demonstrating the versatility of these compounds in chemical synthesis and the development of new reaction pathways. This showcases their potential in creating novel compounds with unique properties (Goumont et al., 2002).

Applications De Recherche Scientifique

Fluorescent Labeling and Sensing

Benzofurazan derivatives, including compounds with structures similar to 4-Benzofurazanamine, N,N-dimethyl-7-nitro, are widely used in fluorescent labeling and sensing. For instance, fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton are reviewed for their synthetic method, reactivity, fluorescence characteristics, sensitivity, and application to analytes. These compounds demonstrate significant potential in biomedical chromatography and fluorescence imaging, highlighting their utility in sensitive and selective detection applications (Uchiyama et al., 2001).

Anticonvulsant Activity

Research on benzofurazan derivatives also extends to their pharmacological potential. For instance, dialkyl 4-(benzo[d][1,3]dioxol-6-yl)-1,4-dihydro-2,6-dimethyl-1-substituted pyridine-3,5-dicarboxylate derivatives, which share structural similarities with benzofurazan compounds, have been synthesized and evaluated for their anticonvulsant activity. These compounds demonstrate significant anticonvulsant and antioxidant activities, supporting their potential in medicinal chemistry as therapeutic agents (Prasanthi et al., 2013).

Generation of Reactive Oxygen Species

Another notable application is the study of 7-nitro-4-(phenylthio)benzofurazan, a potent derivative within the benzofurazan family, for its ability to generate reactive oxygen species (ROS). This compound demonstrates toxic redox-cycling, rapidly producing ROS in the presence of molecular oxygen. The study of such derivatives contributes to our understanding of their potential anticancer properties and the mechanisms underlying their biological activity (Patridge et al., 2012).

Anti-inflammatory and Analgesic Activity

Additionally, novel dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones, derived from benzofurazan, have been synthesized and evaluated for their antimicrobial, anti-inflammatory, LOX-5 inhibitory, and analgesic activity. These compounds exhibit significant antimicrobial activity and potent anti-inflammatory and analgesic activities, comparable to standard drugs. This research underscores the potential of benzofurazan derivatives in developing new therapeutic agents (Rajanarendar et al., 2013).

Antifungal Agents

Further exploring the antimicrobial potential, benzofurazan derivatives have been prepared and evaluated for their biological activities against phytopathogenic fungi. This research highlights the utility of benzofurazan compounds as potential antifungal agents, demonstrating significant activity against strains such as Rhizoctonia solani and Sclerotinia sclerotiorum. The identification of compounds with high antifungal efficacy contributes to the development of new agents for agricultural applications (Wang et al., 2014).

Propriétés

IUPAC Name |

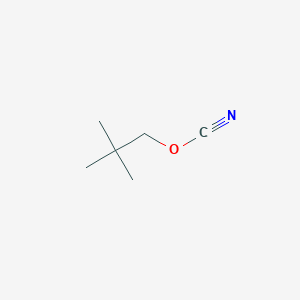

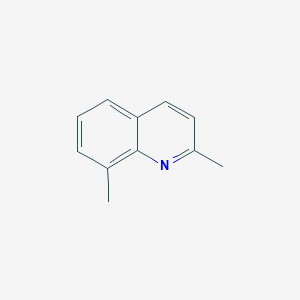

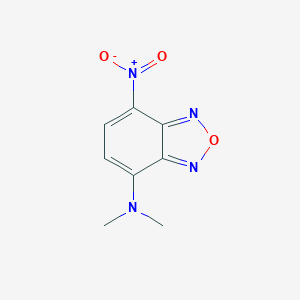

N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3/c1-11(2)5-3-4-6(12(13)14)8-7(5)9-15-10-8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWNQFKDTSTWGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163082 | |

| Record name | 4-Benzofurazanamine, N,N-dimethyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzofurazanamine, N,N-dimethyl-7-nitro- | |

CAS RN |

1455-87-4 | |

| Record name | 7-Dimethylamino-4-nitrobenz-2-oxa-1,3-diazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1455-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzofurazanamine, N,N-dimethyl-7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001455874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzofurazanamine, N,N-dimethyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.